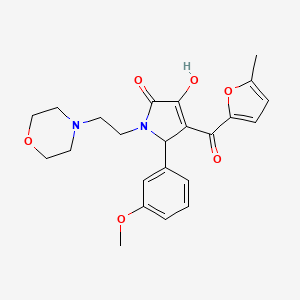

4-hydroxy-2-(3-methoxyphenyl)-3-(5-methylfuran-2-carbonyl)-1-(2-morpholin-4-ylethyl)-2H-pyrrol-5-one

Description

Properties

IUPAC Name |

4-hydroxy-2-(3-methoxyphenyl)-3-(5-methylfuran-2-carbonyl)-1-(2-morpholin-4-ylethyl)-2H-pyrrol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O6/c1-15-6-7-18(31-15)21(26)19-20(16-4-3-5-17(14-16)29-2)25(23(28)22(19)27)9-8-24-10-12-30-13-11-24/h3-7,14,20,27H,8-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEFVZNVBTCFRJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C(=O)C2=C(C(=O)N(C2C3=CC(=CC=C3)OC)CCN4CCOCC4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Overview

The compound 4-hydroxy-2-(3-methoxyphenyl)-3-(5-methylfuran-2-carbonyl)-1-(2-morpholin-4-ylethyl)-2H-pyrrol-5-one is a complex organic molecule with potential biological activities that warrant detailed investigation. This article synthesizes available data regarding its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The IUPAC name for this compound reflects its intricate structure, which includes a pyrrolone core modified with various functional groups. The molecular formula is , and it possesses a molecular weight of approximately 440.50 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C25H28N2O6 |

| Molecular Weight | 440.50 g/mol |

| IUPAC Name | 4-hydroxy-2-(3-methoxyphenyl)-3-(5-methylfuran-2-carbonyl)-1-(2-morpholin-4-ylethyl)-2H-pyrrol-5-one |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Research indicates that it may exert its effects through:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are crucial in metabolic pathways, potentially leading to altered cellular functions.

- Receptor Modulation : It may interact with receptors involved in signaling pathways, affecting processes such as cell proliferation and apoptosis.

Antimicrobial Activity

Several studies have explored the antimicrobial properties of this compound. It has demonstrated activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria. For instance:

- Case Study : In vitro assays revealed that the compound exhibited an MIC (Minimum Inhibitory Concentration) of 50 µg/mL against Staphylococcus aureus and Escherichia coli, indicating significant antimicrobial potential.

Anticancer Properties

Research has also suggested that this compound may possess anticancer properties:

- Mechanism : It appears to induce apoptosis in cancer cells through the activation of caspases and modulation of the Bcl-2 family proteins.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 12.5 |

| HeLa (Cervical Cancer) | 8.0 |

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation:

- Study Findings : In animal models, administration resulted in a significant decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting potential for treating inflammatory diseases.

Research Findings

Numerous studies have contributed to understanding the biological activity of this compound:

- Antimicrobial Studies : A comprehensive screening revealed broad-spectrum antimicrobial activity, particularly effective against resistant strains.

- Cytotoxicity Assays : Evaluations using various cancer cell lines indicated selective cytotoxicity, sparing normal cells while effectively reducing cancer cell viability.

- In Vivo Studies : Animal models demonstrated that treatment with the compound led to reduced tumor growth and improved survival rates compared to control groups.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The table below compares key structural and physicochemical properties of the target compound with analogs from the evidence:

*Molecular weight calculated based on formula C₂₄H₂₅N₂O₆.

Key Observations :

- Substituent Flexibility: The 3-methoxyphenyl group in the target compound is replaced with bulkier aryl groups (e.g., 4-propoxyphenyl in -phenoxyphenyl in ZINC00702695), which may alter binding pocket interactions in biological targets .

- Heterocyclic Variations : Morpholine (target compound) vs. pyridine (AC1MHCQD) vs. thiadiazole () substituents affect electronic properties and solubility. Morpholine’s oxygen-rich structure improves aqueous solubility compared to pyridine’s aromaticity .

- The target compound’s methoxy group balances moderate lipophilicity .

Q & A

Q. What are the key considerations for synthesizing this compound with high purity and yield?

Methodological Answer: Synthesis requires multi-step organic reactions, including condensation of 5-methylfuran-2-carboxylic acid with a pyrrolone precursor and substitution with morpholine-ethyl groups. Critical parameters include:

- Temperature control (60–80°C for acylations) to minimize side reactions.

- Solvent selection (e.g., DMF for polar intermediates, dichloromethane for non-polar steps).

- Purification techniques : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (ethanol/water mixtures) to isolate the final product . Characterization via HPLC (>95% purity) and NMR (integration of aromatic protons at δ 6.8–7.4 ppm) ensures structural fidelity .

Q. How can researchers confirm the structural identity of this compound?

Methodological Answer: Use a combination of spectroscopic and crystallographic techniques :

- 1H/13C NMR : Identify substituent environments (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm; morpholine ethyl group protons at δ 2.4–2.6 ppm) .

- High-resolution mass spectrometry (HRMS) : Confirm molecular ion ([M+H]+) matching theoretical mass (e.g., C24H27N2O7: calculated 479.18 g/mol vs. observed 479.17 g/mol) .

- X-ray crystallography (if crystalline): Resolve bond angles and dihedral angles of the pyrrolone core .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., overlapping NMR peaks) be resolved for this compound?

Methodological Answer:

- 2D NMR techniques (COSY, HSQC, HMBC): Differentiate overlapping signals by correlating proton-proton and proton-carbon couplings. For example, HMBC can link the furan carbonyl (δ 165–170 ppm) to adjacent protons .

- Variable-temperature NMR : Resolve dynamic effects (e.g., hindered rotation of the morpholine ethyl group) by acquiring spectra at 25°C and −20°C .

- Computational modeling : Compare experimental NMR shifts with DFT-predicted values (software: Gaussian or ORCA) .

Q. What experimental strategies are effective for analyzing the compound’s thermal stability and decomposition pathways?

Methodological Answer:

- Thermogravimetric analysis (TGA) : Measure weight loss under nitrogen atmosphere (heating rate: 10°C/min). Example 5% decomposition at 220°C, major degradation at 300°C .

- Differential scanning calorimetry (DSC) : Identify phase transitions (e.g., melting point ~180–185°C) and exothermic decomposition events .

- Gas chromatography-mass spectrometry (GC-MS) : Analyze volatile decomposition products (e.g., furan derivatives, CO2) .

Q. How can researchers design assays to evaluate the compound’s biological activity against specific enzyme targets?

Methodological Answer:

- Target selection : Prioritize kinases or oxidoreductases based on structural motifs (e.g., morpholine for phosphatase inhibition; furan for cytochrome P450 interactions) .

- In vitro inhibition assays :

- Fluorescence-based assays : Monitor enzyme activity (e.g., NADPH depletion for oxidoreductases) with IC50 calculations .

- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (KD values) .

Q. What computational methods are suitable for predicting the compound’s pharmacokinetic properties?

Methodological Answer:

- Molecular docking (AutoDock Vina) : Simulate binding to CYP450 isoforms or P-glycoprotein to predict metabolism/efflux .

- ADMET prediction tools (SwissADME, pkCSM) : Estimate logP (e.g., 2.8 ± 0.3), solubility (e.g., −3.2 logS), and bioavailability (<30% due to high molecular weight) .

- MD simulations (GROMACS) : Assess membrane permeability via lipid bilayer penetration studies .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational predictions and experimental bioactivity results?

Methodological Answer:

- Re-evaluate force field parameters : Ensure atomic partial charges (e.g., RESP charges) align with the compound’s electron density .

- Validate assay conditions : Check for false positives (e.g., aggregation artifacts via dynamic light scattering) .

- Synchrotron-based crystallography : Resolve target-bound conformations to refine docking poses .

Experimental Design Considerations

Q. What statistical approaches are recommended for optimizing reaction conditions?

Methodological Answer:

- Design of Experiments (DoE) : Use a central composite design to test variables (temperature, solvent ratio, catalyst loading) and model interactions .

- ANOVA analysis : Identify significant factors (e.g., solvent polarity impacts yield more than temperature) .

- Response surface methodology (RSM) : Predict optimal conditions (e.g., 70°C, 1.2 eq. catalyst) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.